molecular formula C7H7ClN2 B12960766 5-Chloro-2-ethenylpyridin-3-amine

5-Chloro-2-ethenylpyridin-3-amine

Cat. No.: B12960766
M. Wt: 154.60 g/mol
InChI Key: GHXVFOMECNLNMZ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethenylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position, an ethenyl group at the 2nd position, and an amine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethenylpyridin-3-amine typically involves the chlorination of 2-ethenylpyridine followed by amination. One common method starts with 2-ethenylpyridine, which undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5th position. The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethenylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethenylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethenylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and ethenyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethenylpyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chlorine and ethenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

5-chloro-2-ethenylpyridin-3-amine

InChI

InChI=1S/C7H7ClN2/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1,9H2

InChI Key

GHXVFOMECNLNMZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)Cl)N

Origin of Product

United States

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